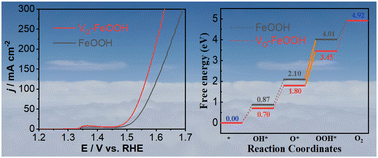Oxygen defect engineering on low-crystalline iron(iii) oxyhydroxide as a highly efficient electrocatalyst for water oxidation†
Inorganic Chemistry Frontiers Pub Date: 2023-11-09 DOI: 10.1039/D3QI02043F
Abstract
Improving the water oxidation performance of non-precious nanoelectrocatalysts is the key to developing green hydrogen energy. Herein, we developed a simple method to synthesize FeOOH nanocatalysts with low crystallinity and oxygen vacancies (VO). These catalysts demonstrate excellent electrocatalytic performance for water oxidation. The VO-FeOOH catalyst exhibits an overpotential of 255 mV at 10 mA cm−2 and maintains stability for more than 120 hours at a high current output (50 mA cm−2). DFT calculations show that the rate-determining step (RDS) of VO-FeOOH and FeOOH is O* to OOH* (the Gibbs free energy (ΔG) of the RDS is 1.65 eV and 1.91 eV, respectively). This result indicates that VO can effectively reduce the energy barrier from *O to *OOH of the OER process, thus improving the activity of the VO-FeOOH nanocatalysts. Our focus was on utilizing one of the abundant metallic elements to fabricate defect-rich OER electrocatalysts with improved performance through a convenient one-step synthesis approach. This methodology shows great promise for the development of high-performance catalysts.


Recommended Literature
- [1] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [2] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [3] Embroidered electrochemical sensors for biomolecular detection†
- [4] Photolysis of phenacylsulphonium salts
- [5] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [6] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [7] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†
- [8] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†
- [9] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [10] Inside front cover

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 13194-69-9
-
CAS no.: 1493-23-8









